molecular formula C6H6N4S2 B2533489 1-(thiophen-2-ylmethyl)-1H-1,2,3,4-tetrazole-5-thiol CAS No. 872108-04-8

1-(thiophen-2-ylmethyl)-1H-1,2,3,4-tetrazole-5-thiol

Cat. No.: B2533489
CAS No.: 872108-04-8
M. Wt: 198.26
InChI Key: YCUWTEKMYZRDRR-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)-1H-1,2,3,4-tetrazole-5-thiol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of the thiophene ring and the tetrazole moiety endows the compound with unique chemical and physical properties.

Scientific Research Applications

1-(Thiophen-2-ylmethyl)-1H-1,2,3,4-tetrazole-5-thiol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Industrial Chemistry: The compound serves as a precursor for the synthesis of various heterocyclic compounds with industrial applications.

Mechanism of Action

    Target of action

    Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

    Mode of action

    The mode of action of thiophene derivatives can vary widely depending on the specific compound and its biological targets. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers . .

    Action environment

    Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of a compound . .

Safety and Hazards

The safety and hazards associated with thiophene-based compounds can vary greatly depending on their specific structure. It’s important to refer to the Material Safety Data Sheet (MSDS) of the specific compound for detailed safety information .

Future Directions

Thiophene-based compounds have been the subject of extensive research due to their wide range of applications in fields such as medicinal chemistry, material science, and industrial chemistry . Future research directions could involve the development of new synthetic methods, the design of novel thiophene-based compounds with improved properties, and the exploration of new applications .

Preparation Methods

The synthesis of 1-(thiophen-2-ylmethyl)-1H-1,2,3,4-tetrazole-5-thiol typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene-2-carbaldehyde and sodium azide.

    Formation of Intermediate: Thiophene-2-carbaldehyde reacts with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the tetrazole ring.

    Thiol Addition: Finally, a thiol group is introduced to the tetrazole ring, resulting in the formation of this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-(Thiophen-2-ylmethyl)-1H-1,2,3,4-tetrazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Cycloaddition: The tetrazole moiety can participate in cycloaddition reactions, forming various heterocyclic compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1-(Thiophen-2-ylmethyl)-1H-1,2,3,4-tetrazole-5-thiol can be compared with other similar compounds, such as:

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine share the thiophene ring but differ in their functional groups.

    Tetrazole Derivatives: Compounds like 5-aminotetrazole and 5-phenyltetrazole share the tetrazole ring but differ in their substituents.

The uniqueness of this compound lies in the combination of the thiophene and tetrazole moieties, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)-2H-tetrazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S2/c11-6-7-8-9-10(6)4-5-2-1-3-12-5/h1-3H,4H2,(H,7,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUWTEKMYZRDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN2C(=S)N=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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